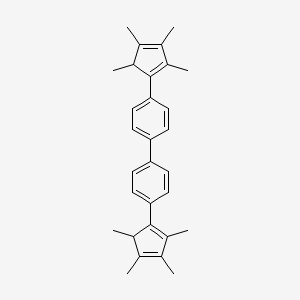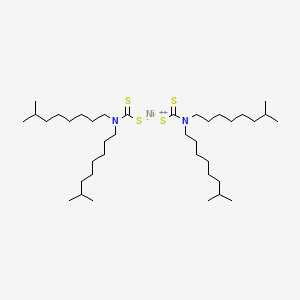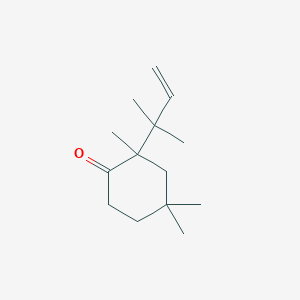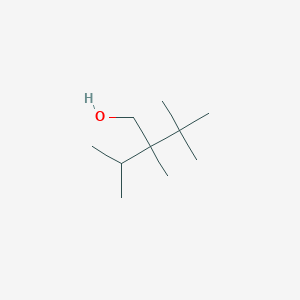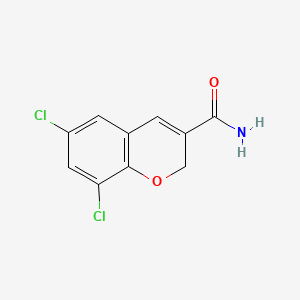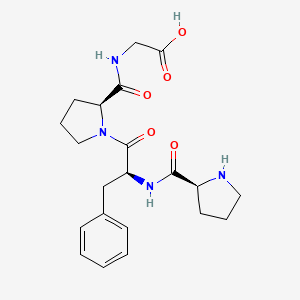
Prolyl-phenylalanyl-prolyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolyl-phenylalanyl-prolyl-glycine is a peptide compound composed of four amino acids: proline, phenylalanine, proline, and glycine This compound is part of a larger family of peptides that play significant roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prolyl-phenylalanyl-prolyl-glycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (proline, phenylalanine, and proline) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology have enabled the production of peptides through microbial fermentation, where genetically engineered microorganisms express the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Prolyl-phenylalanyl-prolyl-glycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly proline and phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of proline residues can lead to the formation of hydroxyproline, which can impact the peptide’s stability and function.
Applications De Recherche Scientifique
Prolyl-phenylalanyl-prolyl-glycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of bioactive peptides for cosmetics and nutraceuticals.
Mécanisme D'action
The mechanism of action of prolyl-phenylalanyl-prolyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions. For instance, peptides containing proline residues are known to affect collagen stability and function, which can have implications in tissue repair and regeneration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prolyl-hydroxyproline: Another peptide with proline residues, known for its role in collagen stability.
Phenylalanyl-phenylalanyl: A dipeptide with similar aromatic properties due to the presence of phenylalanine.
Prolyl-glycine: A simpler peptide that shares structural similarities with prolyl-phenylalanyl-prolyl-glycine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both proline and phenylalanine residues contributes to its stability and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
82289-41-6 |
|---|---|
Formule moléculaire |
C21H28N4O5 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H28N4O5/c26-18(27)13-23-20(29)17-9-5-11-25(17)21(30)16(12-14-6-2-1-3-7-14)24-19(28)15-8-4-10-22-15/h1-3,6-7,15-17,22H,4-5,8-13H2,(H,23,29)(H,24,28)(H,26,27)/t15-,16-,17-/m0/s1 |
Clé InChI |
SKPQXOSVPKPXML-ULQDDVLXSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


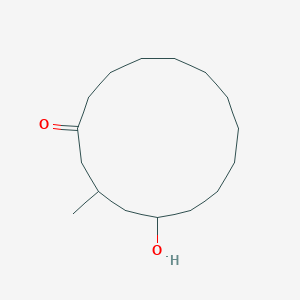



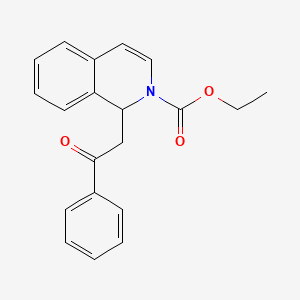
![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)
![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
